

The Role of PNR-7-02 in Translesion DNA Synthesis: A Technical Guide

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Abstract

Translesion DNA synthesis (TLS) is a critical DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse and subsequent genomic instability. Human DNA polymerase eta (hpol η) is a key TLS polymerase involved in bypassing a variety of DNA adducts, including those induced by platinum-based chemotherapeutic agents like cisplatin. The overexpression of hpol η is a known factor in chemoresistance. **PNR-7-02**, a small-molecule inhibitor derived from indole thiobarbituric acid (ITBA), has been identified as a potent and specific inhibitor of hpol η . This technical guide provides an in-depth overview of the mechanism of action of **PNR-7-02**, its inhibitory effects on DNA polymerases, and its synergistic potential with cisplatin in overcoming chemoresistance. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided for researchers, scientists, and drug development professionals.

Introduction to Translesion Synthesis and DNA Polymerase η

DNA damage, arising from both endogenous and exogenous sources, poses a constant threat to genomic integrity. When the DNA replication machinery encounters a lesion, it can stall, leading to replication fork collapse and the formation of double-strand breaks. To circumvent this, cells have evolved DNA damage tolerance pathways, including translesion synthesis



(TLS).[1] TLS employs specialized, low-fidelity DNA polymerases to synthesize DNA across the damaged template.[1][2]

Human DNA polymerase eta (hpol η), encoded by the POLH gene, is a Y-family DNA polymerase that plays a crucial role in TLS.[2] It is particularly efficient at bypassing UV-induced cyclobutane pyrimidine dimers (CPDs) and is also capable of bypassing cisplatin-induced intrastrand crosslinks.[3][4] While this function is essential for tolerating DNA damage, it can also be a mechanism of chemoresistance in cancer cells, allowing them to survive treatment with DNA-damaging agents.[5][6][7] Therefore, inhibiting hpol η presents a promising therapeutic strategy to enhance the efficacy of conventional chemotherapy.

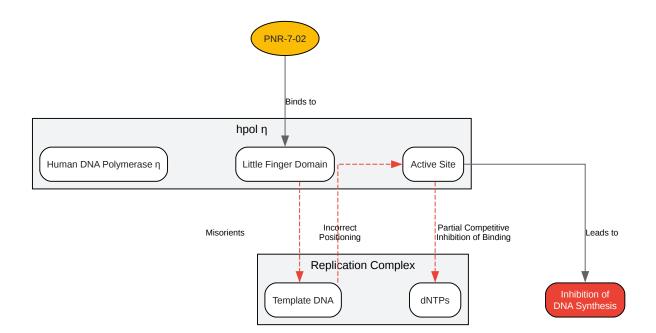
PNR-7-02: A Novel Inhibitor of Human DNA Polymerase η

PNR-7-02 is a small molecule identified as a potent inhibitor of hpol η.[5][6][7][8] It is a derivative of indole thiobarbituric acid (ITBA).[5][9] The chemical name for **PNR-7-02** is 5-((5-chloro-1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione.[5][7][8]

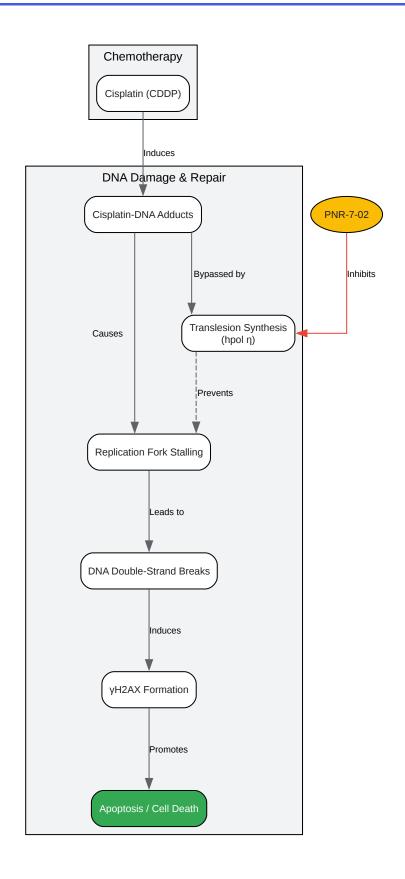
Mechanism of Action

Kinetic analyses, chemical footprinting, and molecular docking studies have elucidated the mechanism by which **PNR-7-02** inhibits hpol η .[5][6][7][8] **PNR-7-02** binds to the "little finger" domain of hpol η .[1][5][6][8][9] This binding event interferes with the proper orientation of the template DNA, thereby inhibiting the polymerase's activity.[5][6][7][8] The inhibition is characterized as a partial competitive mechanism with respect to dNTP binding.[5] Notably, **PNR-7-02** does not significantly affect the binding of hpol η to DNA itself.[5]









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